molecular formula C17H14BrNO2 B5296940 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile

2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile

Cat. No. B5296940
M. Wt: 344.2 g/mol
InChI Key: IADQHHSMQDMFCF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of α,β-unsaturated nitriles and has been shown to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. Another area of research is the investigation of the mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is not fully understood. Additionally, the potential use of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in combination with other anti-cancer drugs is an area of research that warrants further investigation. Finally, the development of new methods for synthesizing 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with improved solubility in water is an area of research that could improve the usability of this compound in lab experiments.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells. While there are some limitations to using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments, there are several future directions for research that could improve our understanding of this compound and its potential applications.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde, followed by the addition of malononitrile and a base-catalyzed Knoevenagel condensation. The resulting product is then purified through column chromatography to obtain pure 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.

Scientific Research Applications

2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is in cancer research. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQHHSMQDMFCF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

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